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Compound of Interest

Compound Name: N-(Tos-PEG4)-N-bis(PEG4-Boc)

Cat. No.: B8104420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The heterobifunctional, branched linker, N-(Tos-PEG4)-N-bis(PEG4-Boc), represents a

sophisticated molecular tool for the development of advanced targeted drug delivery systems.

Its unique architecture, featuring a single tosylated polyethylene glycol (PEG) arm and two Boc-

protected amine-terminated PEG arms, allows for a sequential and orthogonal conjugation

strategy. This enables the precise assembly of complex therapeutic constructs, such as

targeted small molecule-drug conjugates or the functionalization of nanoparticle surfaces.

The tosyl group on one PEG4 arm serves as an excellent leaving group for nucleophilic

substitution reactions, making it ideal for the initial conjugation to a targeting ligand, such as a

small molecule, peptide, or antibody, that possesses a free amine or thiol group.[1] This

reaction proceeds efficiently under mild conditions, preserving the integrity of the targeting

moiety.

The two additional PEG4 arms are terminally protected with tert-butyloxycarbonyl (Boc) groups.

The Boc group is a widely used, acid-labile protecting group for amines.[2] It is stable under the

conditions required for the tosyl displacement, ensuring orthogonal reactivity. Following the

attachment of the targeting ligand, the Boc groups can be readily removed under acidic

conditions, such as with trifluoroacetic acid (TFA), to expose two primary amine functionalities.

[3]
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These newly deprotected amines can then be conjugated to therapeutic payloads. The

presence of two amine groups allows for the attachment of two drug molecules, potentially

increasing the drug-to-carrier ratio and enhancing therapeutic potency. This dual-drug loading

capacity is a key advantage of the branched structure. The PEG4 spacers in each arm impart

hydrophilicity to the final conjugate, which can improve solubility, reduce aggregation, and

potentially prolong circulation half-life in vivo.[4]

A primary application of this linker is in the creation of targeted drug conjugates for cancer

therapy. By attaching a tumor-targeting ligand (e.g., folic acid, which targets the folate receptor

overexpressed on many cancer cells) to the tosylated arm, and an anticancer drug to the

deprotected amine arms, a therapeutic can be selectively delivered to malignant cells, thereby

increasing efficacy and reducing off-target toxicity.

Physicochemical Properties
Property Value

Chemical Formula C43H77N3O18S

Molecular Weight 968.15 g/mol

Appearance White to off-white solid or viscous oil

Solubility Soluble in DMF, DMSO, DCM

Storage Conditions -20°C, desiccated

Purity ≥95%

Reactive Groups
1x Tosyl (for nucleophilic substitution), 2x Boc-

protected Amine (revealed after deprotection)

Quantitative Data from Representative Studies
The following tables summarize typical quantitative data for drug delivery systems utilizing

branched PEG linkers. These values are illustrative and will vary depending on the specific

targeting ligand, drug, and formulation.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Nanoparticles
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Formulation
Half-life (t½) in vivo
(hours)

Area Under the
Curve (AUC)
(µg·h/mL)

Fold Increase in
Half-life

Non-PEGylated

Nanoparticles
~1.5 ~250 1x

Nanoparticles with

Linear PEG
~18 ~3,500 ~12x

Nanoparticles with

Branched PEG
~24 ~5,000 ~16x

Data are representative values compiled from literature on PEGylated nanoparticles and may

not represent the specific linker in question.[1][5]

Table 2: In Vitro Cytotoxicity (IC50) of a Targeted Drug Conjugate

Cell Line
Receptor
Status

IC50 of Free
Drug (nM)

IC50 of Non-
Targeted
Conjugate
(nM)

IC50 of
Targeted
Conjugate
(nM)

KB (human oral

cancer)

Folate Receptor

+
150 850 95

MCF-7 (human

breast cancer)

Folate Receptor

+
200 1100 180

A549 (human

lung cancer)
Folate Receptor - 180 950 800

IC50 values are hypothetical and for illustrative purposes, demonstrating the expected trend for

a folate-targeted drug conjugate.

Experimental Protocols
Herein, we provide a detailed, representative workflow for the synthesis and evaluation of a

targeted drug conjugate using N-(Tos-PEG4)-N-bis(PEG4-Boc). This example describes the
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conjugation of an amine-containing targeting ligand (Folic Acid-NH2) and a carboxylic acid-

containing drug (Doxorubicin-COOH).

Diagram of Synthetic Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Ligand Conjugation

Step 2: Deprotection

Step 3: Drug Conjugation

N-(Tos-PEG4)-N-bis(PEG4-Boc)

Nucleophilic Substitution
(DMF, K2CO3, 80°C)

Targeting Ligand
(e.g., Folic Acid-NH2)

Ligand-(PEG4)-N-bis(PEG4-Boc)

Acidic Deprotection
(TFA/DCM)

Ligand-(PEG4)-N-bis(PEG4-NH2)

Amide Coupling
(EDC, NHS, DMF)

2x Drug-COOH
(e.g., Doxorubicin-COOH)

Final Conjugate
Ligand-PEG-(Drug)2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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